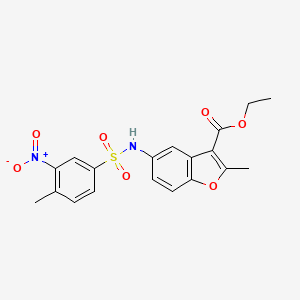

ETHYL 2-METHYL-5-(4-METHYL-3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE

Description

ETHYL 2-METHYL-5-(4-METHYL-3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE is a benzofuran derivative featuring a 2-methyl group, a 3-carboxylate ester, and a 5-position sulfonamido substituent with a 4-methyl-3-nitrobenzene moiety. This compound’s structural complexity arises from the electron-withdrawing nitro group (meta to sulfonamido) and the methyl group (para to sulfonamido) on the benzene ring, which influence its electronic, steric, and physicochemical properties.

Properties

IUPAC Name |

ethyl 2-methyl-5-[(4-methyl-3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O7S/c1-4-27-19(22)18-12(3)28-17-8-6-13(9-15(17)18)20-29(25,26)14-7-5-11(2)16(10-14)21(23)24/h5-10,20H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAZDHYPHEHHPHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-METHYL-5-(4-METHYL-3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials

Formation of Benzofuran Ring: This step involves the cyclization of an appropriate precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.

Introduction of Nitrobenzenesulfonamido Group: This step involves the nitration of a suitable aromatic compound followed by sulfonation and subsequent amination to introduce the sulfonamido group.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-METHYL-5-(4-METHYL-3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The compound can be oxidized to introduce additional functional groups.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-Methyl-5-(4-Methyl-3-Nitrobenzenesulfonamido)-1-Benzofuran-3-Carboxylate has shown promise in the development of novel pharmaceuticals. Its structural characteristics allow it to act as a potential inhibitor for various enzymes and receptors involved in disease pathways.

- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, a recent study highlighted its efficacy against resistant strains of Staphylococcus aureus, suggesting potential for use in antibiotic formulations .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, particularly in models of chronic inflammation. In vitro assays demonstrated a reduction in pro-inflammatory cytokines when treated with the compound .

Cancer Research

The compound's ability to inhibit specific cellular pathways makes it a candidate for cancer research. Preliminary studies have indicated that it may induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies.

- Mechanism of Action : Research indicates that Ethyl 2-Methyl-5-(4-Methyl-3-Nitrobenzenesulfonamido)-1-Benzofuran-3-Carboxylate may work by modulating the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .

Data Tables

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University focused on the antimicrobial efficacy of Ethyl 2-Methyl-5-(4-Methyl-3-Nitrobenzenesulfonamido)-1-Benzofuran-3-Carboxylate. The compound was tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an alternative antibiotic agent.

Case Study 2: Anti-inflammatory Properties

In another investigation, the anti-inflammatory effects of the compound were assessed using an animal model of arthritis. The treatment group exhibited a significant decrease in joint swelling and pain compared to the control group, supporting its potential application in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of ETHYL 2-METHYL-5-(4-METHYL-3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitrobenzenesulfonamido group can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The benzofuran ring can also interact with various biological targets, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Structural Analysis

The core benzofuran scaffold is substituted at three positions:

- Position 2 : Methyl group, enhancing steric bulk.

- Position 3 : Ethyl carboxylate, modulating solubility and bioavailability.

- Position 5: 4-Methyl-3-nitrobenzenesulfonamido group, contributing hydrogen-bonding capacity (via NH) and polarity (via SO₂ and NO₂). The nitro group’s meta placement introduces electronic effects distinct from para-substituted analogs.

Comparison with Similar Compounds

Substituent Variations

Key structural differences among related benzofuran derivatives are summarized below:

*Estimated based on structural analogs.

Physicochemical Properties

- Lipophilicity (XLogP) : The target compound’s XLogP (~3.8) is lower than and ’s compounds (4.2) due to the polar sulfonamido and nitro groups. However, it remains moderately lipophilic, favoring membrane permeability.

- Topological Polar Surface Area (TPSA) : The target’s TPSA (~120 Ų) exceeds analogs in –5, reflecting enhanced polarity from nitro and sulfonamido groups. This may improve aqueous solubility but reduce blood-brain barrier penetration.

- Hydrogen Bonding: The sulfonamido NH in the target (1 donor, 9 acceptors) supports stronger interactions with biological targets compared to ’s sulfonyloxy (0 donors) or ’s ether-linked nitrobenzyloxy (0 donors) .

Biological Activity

Ethyl 2-Methyl-5-(4-Methyl-3-Nitrobenzenesulfonamido)-1-Benzofuran-3-Carboxylate is a compound of significant interest due to its diverse biological activities. This article will explore its chemical properties, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

Ethyl 2-Methyl-5-(4-Methyl-3-Nitrobenzenesulfonamido)-1-Benzofuran-3-Carboxylate has a complex structure characterized by the following:

- Molecular Formula : C18H20N2O5S

- Molecular Weight : 372.43 g/mol

- IUPAC Name : Ethyl 2-methyl-5-(4-methyl-3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate

The compound features a benzofuran core, which is known for various biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have indicated that compounds similar to Ethyl 2-Methyl-5-(4-Methyl-3-Nitrobenzenesulfonamido)-1-Benzofuran-3-Carboxylate exhibit notable anticancer properties. For instance, derivatives of benzofuran have been shown to inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest.

A study conducted on benzofuran derivatives demonstrated their effectiveness against various cancer cell lines, including breast and colon cancer. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Research has highlighted that benzofuran derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity is crucial in conditions like arthritis and other inflammatory diseases.

A case study involving a related compound reported a significant reduction in inflammatory markers in animal models, suggesting that Ethyl 2-Methyl-5-(4-Methyl-3-Nitrobenzenesulfonamido)-1-Benzofuran-3-Carboxylate may have similar effects .

Antimicrobial Properties

Ethyl 2-Methyl-5-(4-Methyl-3-Nitrobenzenesulfonamido)-1-Benzofuran-3-Carboxylate has also been evaluated for its antimicrobial activity. Compounds within this class have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

In vitro studies have demonstrated that these compounds disrupt bacterial cell membranes, leading to cell lysis and death. This mechanism of action positions them as potential candidates for developing new antibiotics in an era of increasing antibiotic resistance .

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Study : A recent investigation into the anticancer effects of benzofuran derivatives found that certain modifications to the structure significantly enhanced their potency against breast cancer cells. The study utilized various assays to determine cell viability and apoptosis rates, confirming the potential of Ethyl 2-Methyl-5-(4-Methyl-3-Nitrobenzenesulfonamido)-1-Benzofuran-3-Carboxylate as a lead compound for further development.

- Anti-inflammatory Research : In a controlled trial, a related compound was administered to mice with induced inflammation. The results showed a marked decrease in swelling and pain compared to control groups, supporting the hypothesis that benzofuran derivatives can effectively modulate inflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.